4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N'-methyl-N'-phenylbutanehydrazide
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Overview
Description
4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N’-methyl-N’-phenylbutanehydrazide is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a thiazolidine ring, a benzylidene group, and a hydrazide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N’-methyl-N’-phenylbutanehydrazide typically involves multi-step reactions. One common method includes the Knoevenagel condensation reaction, where 2,4-thiazolidinedione is reacted with benzaldehyde in the presence of a base such as anhydrous sodium acetate in acetic acid . This intermediate product is then further reacted with N’-methyl-N’-phenylbutanehydrazide under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N’-methyl-N’-phenylbutanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydrazide moiety, where nucleophiles replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or thiazolidinones
Scientific Research Applications
4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N’-methyl-N’-phenylbutanehydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as an anti-inflammatory and antioxidant agent.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N’-methyl-N’-phenylbutanehydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-[(5Z)-5-(4-Methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
- 4-[(5Z)-5-(4-Dibutylaminobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Uniqueness
Compared to similar compounds, 4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N’-methyl-N’-phenylbutanehydrazide exhibits unique properties due to the presence of the benzylidene and hydrazide groups. These functional groups enhance its reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H21N3O3S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N'-methyl-N'-phenylbutanehydrazide |
InChI |
InChI=1S/C21H21N3O3S/c1-23(17-11-6-3-7-12-17)22-19(25)13-8-14-24-20(26)18(28-21(24)27)15-16-9-4-2-5-10-16/h2-7,9-12,15H,8,13-14H2,1H3,(H,22,25)/b18-15- |
InChI Key |
WKZFSMYBVYUCNB-SDXDJHTJSA-N |
Isomeric SMILES |
CN(C1=CC=CC=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O |
Canonical SMILES |
CN(C1=CC=CC=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CC=C3)SC2=O |
Origin of Product |
United States |
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